molecular formula C24H21ClFN5O B6488393 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine CAS No. 899985-38-7

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine

Cat. No.: B6488393
CAS No.: 899985-38-7
M. Wt: 449.9 g/mol
InChI Key: MHZZVFVTVQIDTA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-chloro-3-methyl-1-phenyl group at position 5, linked via a carbonyl group to a 4-(4-fluorophenyl)piperazine moiety. The chloro and methyl substituents likely enhance lipophilicity, while the fluorophenyl group on the piperazine may improve metabolic stability and binding affinity .

Properties

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O/c1-16-21-22(25)20(15-27-23(21)31(28-16)19-5-3-2-4-6-19)24(32)30-13-11-29(12-14-30)18-9-7-17(26)8-10-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZVFVTVQIDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrazolo[3,4-b]pyridine scaffold combined with a fluorophenyl-piperazine tail. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Physicochemical/Biological Properties Reference
Target Compound Pyrazolo[3,4-b]pyridine 4-Chloro-3-methyl-1-phenyl; 4-(4-fluorophenyl)piperazine High lipophilicity (Cl/CH₃), enhanced metabolic stability (F)
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Pyrazole 4-Chlorophenyl; 4-fluorophenyl; piperidine-4-one Reduced basicity (piperidone vs. piperazine); lower solubility
4-(4-Chlorophenyl)piperidine hydrochloride Piperidine 4-Chlorophenyl Simpler structure; potential CNS activity
1-(4-Fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine Piperazine 4-Fluorophenyl; tetrazole-acetyl Tetrazole enhances polarity; possible nitric oxide modulation
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole Dichloro-CF₃-phenyl Broad-spectrum insecticide (GABA receptor antagonist)

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine on the piperazine ring reduces oxidative metabolism, as seen in fluorophenyl-containing drugs .
  • Target Selectivity: The pyrazolo[3,4-b]pyridine core may offer kinase selectivity over simpler pyrazoles (e.g., fipronil’s insecticidal activity vs.

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis increases cost and reduces yield compared to simpler piperazine derivatives (e.g., 4-(4-chlorophenyl)piperidine ).
  • Solubility : High lipophilicity may limit aqueous solubility, necessitating formulation optimization.

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